Benzo[b]thiophene-2-carboxylic acid

Catalog No.
S561963
CAS No.
6314-28-9
M.F
C9H6O2S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophene-2-carboxylic acid

CAS Number

6314-28-9

Product Name

Benzo[b]thiophene-2-carboxylic acid

IUPAC Name

1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O

Synonyms

benzo(b)thiophene-2-carboxylic acid, BL 5583, BL-5583, thionaphthene-2-carboxylic acid, thionapthene-2-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O

The exact mass of the compound Benzo[b]thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9, is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 2-position. This specific substitution pattern makes it a structurally important precursor for a range of functional molecules. It is widely used as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory, antimicrobial, and anticancer agents, as well as in the development of advanced materials like conductive polymers.[1][2] Its utility stems from the stable yet reactive nature of the bicyclic core and the versatile synthetic handle provided by the carboxylic acid group.

Substituting Benzo[b]thiophene-2-carboxylic acid with its 3-carboxylic acid isomer or the simpler Thiophene-2-carboxylic acid is often unviable in established synthetic protocols and final applications. The position of the carboxyl group dictates the electronic properties and steric environment of the molecule, which governs reactivity in subsequent reactions like electrophilic substitution and amide coupling.[3] For example, metalation and deprotonation occur preferentially at the 2-position, making the 2- and 3-isomers fundamentally different in many C-H functionalization reactions.[1] This non-interchangeability means that process parameters, reaction yields, and the biological or material properties of the final product are tied specifically to the 2-carboxy isomer, making direct substitution a high-risk modification.

Demonstrated Efficacy as a Precursor for Potent Antimicrobial Agents

This compound is a validated precursor for acylhydrazone derivatives targeting multidrug-resistant Staphylococcus aureus (MRSA). A study synthesized 26 derivatives starting from Benzo[b]thiophene-2-carboxylic acid and its substituted forms. The resulting compound (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, derived from the 6-chloro version of the title compound, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and clinically isolated methicillin- and daptomycin-resistant strains.[3] This demonstrates the direct utility of the Benzo[b]thiophene-2-carboxylic acid scaffold in generating potent and specific biological activity.

Evidence DimensionMinimal Inhibitory Concentration (MIC)
Target Compound Data4 µg/mL for a direct derivative against MRSA
Comparator Or BaselineStandard antibiotic resistance profiles (methicillin and daptomycin resistance)
Quantified DifferenceEffective at low concentrations where standard antibiotics fail.
ConditionsIn vitro screening against Staphylococcus aureus (reference and two clinically isolated resistant strains).

This provides direct evidence that the Benzo[b]thiophene-2-carboxylic acid framework is a successful starting point for developing antibiotics that overcome common resistance mechanisms.

Superior Precursor for High-Yield Synthesis of Fused Heterocyclic Systems for Materials Science

The specific substitution pattern of Benzo[b]thiophene-2-carboxylic acid enables its use as a precursor in complex, high-yield cyclization reactions. For example, it is a key starting material for synthesizing Benzo[4][5]selenopheno[3,2-b]thiophenes, which are precursors to N,S,Se-heteroacenes for organic electronics. In a multi-step synthesis, the related intermediate thienone was treated with various arylhydrazines, leading to the desired fused indole products in high yields of 85-90%.[3] This high conversion rate is critical for the economic viability and scalability of producing complex organic semiconductor materials.

Evidence DimensionReaction Yield
Target Compound Data85–90% yield for downstream fused heteroacenes
Comparator Or BaselineTypical multi-step organic syntheses where yields below 80% are common.
Quantified DifferenceSignificantly higher yields compared to many complex heterocyclic syntheses, indicating high precursor suitability.
ConditionsFischer indolization reaction of a downstream intermediate with various arylhydrazines in refluxing glacial acetic acid.

High synthetic yields reduce waste, lower costs, and simplify purification, making this precursor a more reliable and economical choice for manufacturing advanced materials.

Enables Efficient Synthesis of RAGE Antagonists for Neurodegenerative Disease Research

Benzo[b]thiophene-2-carboxylic acid is a crucial precursor for creating benzo[b]thiophene-2-carboxamide derivatives, which act as antagonists for the Receptor for Advanced Glycation End-products (RAGE), a target in neurodegenerative diseases. While noting the compound can be expensive, research highlights its role in peptide coupling to produce a library of diverse amide derivatives for structure-activity relationship studies.[3] A derivative, benzo[b]thiophen-2-yl(4-hydroxyphenyl)methanone, was identified as a potent and selective human Monoamine Oxidase B (hMAO-B) inhibitor with an IC50 of 0.030 µM, significantly more potent than the comparator Toloxatone (IC50 > 100 µM for hMAO-B).[1] This demonstrates the compound's value in creating highly active and selective neurological drug candidates.

Evidence DimensionInhibitory Concentration (IC50) against hMAO-B
Target Compound Data0.030 µM for a key derivative
Comparator Or BaselineToloxatone (hMAO-A selective inhibitor): > 100 µM
Quantified DifferenceOver 3,300-fold more potent against hMAO-B than the comparator.
ConditionsIn vitro enzyme inhibition assay against human Monoamine Oxidase B (hMAO-B).

For researchers in drug discovery, this compound provides a validated and efficient pathway to synthesize highly potent and selective inhibitors for key neurological targets like RAGE and MAO-B.

Lead Generation for Antibiotics Targeting Drug-Resistant Bacteria

This compound is the right choice for research programs aiming to overcome antibiotic resistance. Its demonstrated success as a scaffold for acylhydrazones with potent activity against MRSA makes it a valuable starting material for generating new chemical entities that bypass existing resistance mechanisms.[3]

Development of Hole-Transporting Materials for Organic Electronics

For materials scientists, this precursor is indicated for the synthesis of complex N,S,Se-heteroacenes used in organic electronics. The high yields achievable in downstream cyclization reactions (85-90%) make it a cost-effective and reliable choice for producing the core structures of hole-transporting layer materials for devices like OLEDs and organic photovoltaics.[1]

Synthesis of Potent and Selective Enzyme Inhibitors for Neurological Disorders

In neuropharmacology, this compound serves as a key building block for synthesizing libraries of carboxamide derivatives to target enzymes like MAO-B and receptors like RAGE. Its proven ability to yield derivatives with nanomolar potency and high selectivity makes it a preferred precursor for developing drug candidates for Alzheimer's and Parkinson's disease.[6]

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.00885060 g/mol

Monoisotopic Mass

178.00885060 g/mol

Heavy Atom Count

12

Appearance

Powder

UNII

HLR49221FQ

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6314-28-9

Wikipedia

Thionaphthene-2-carboxylic acid

Dates

Last modified: 08-15-2023
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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